molecular formula C10H13FS2 B7938639 4-(2-Fluorophenyl)sulfanylbutane-1-thiol

4-(2-Fluorophenyl)sulfanylbutane-1-thiol

Cat. No.: B7938639
M. Wt: 216.3 g/mol
InChI Key: QRFYHGIDZBGLFD-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)sulfanylbutane-1-thiol is a sulfur-containing organic compound characterized by a 2-fluorophenyl group linked via a sulfanyl (thioether) bridge to a butane chain terminating in a thiol (-SH) group.

Properties

IUPAC Name

4-(2-fluorophenyl)sulfanylbutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FS2/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6,12H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFYHGIDZBGLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(4-Chlorophenyl)sulfanylbutan-1-ol (CAS 15446-08-9)

  • Structural Differences :
    • Halogen : Chlorine (Cl) at the para position vs. fluorine (F) at the ortho position in the target compound.
    • Terminal Group : Alcohol (-OH) vs. thiol (-SH).
  • The alcohol group is less acidic (pKa ~16–19) than the thiol (pKa ~10–12), impacting solubility and oxidation susceptibility.
  • Source : Structural data from ECHEMI (2022) .

Lufenuron Analogs (e.g., N-{{{2,5-dichloro-4-(1,1,2,3,3-hexafluoro-propoxyl)-phenyl} amino}-2,6-difluorobenzamide)

  • Structural Differences :
    • Complex sulfonamide backbone vs. the simpler thioether-thiol structure of the target compound.
    • Additional trifluoromethyl and hexafluoropropoxyl groups enhance lipophilicity.
  • Functional Implications :
    • Fluorine-rich substituents improve metabolic stability and binding affinity in agrochemical or pharmaceutical contexts.
  • Source : Stability and concentration data from 2008 study .

Stability and Degradation Profiles

Oxazolidinone Derivatives (Compounds 1a and 1b)

  • Structural Features: Fluorophenyl groups integrated into oxazolidinone cores with tert-butyl carbamates.
  • Stability Observations :
    • Degradation in simulated gastric fluid due to hydrolytic cleavage of carbamate groups, highlighting sensitivity to acidic environments.
    • Contrasts with the target compound’s thiol group, which may oxidize to disulfides but lacks labile carbamate bonds.
  • Source : 2011 stability study .

Pharmacologically Active Thiazole/Pyrimidine Derivatives (e.g., Compounds 14a–14j)**

  • Structural Features :
    • Fluorophenyl sulfonamide groups coupled with thiazole or pyrimidine heterocycles.
    • Variable alkyl/aryl substituents (e.g., ethyl, isopropyl, cyclopropyl) on thiazole rings.
  • Functional Implications :
    • Heterocycles enhance binding to BRAF/HDAC targets but increase molecular weight and complexity.
    • Thiol-free structures (e.g., sulfonamides) reduce oxidative instability compared to the target compound.
  • Source : 2022 synthesis and characterization data .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Stability/Oxidation Risks Notable Properties Source
This compound C₁₀H₁₃FSS₂ 2-Fluorophenyl, thioether, thiol Prone to disulfide formation High reactivity (thiol group) N/A
4-(4-Chlorophenyl)sulfanylbutan-1-ol C₁₀H₁₃ClOS 4-Chlorophenyl, thioether, alcohol Stable in neutral conditions Lower acidity than thiols
Compound 14f (BRAF/HDAC inhibitor) C₃₀H₂₈F₃N₅O₄S₂ Thiazole, pyrimidine, sulfonamide Stable in biological media High target affinity
TOZ Derivative 1a C₂₇H₃₃FN₆O₄ Oxazolidinone, tert-butyl carbamate Degrades in gastric fluid pH-sensitive

Key Findings and Implications

Functional Group Stability : Thiols offer reactivity but require stabilization strategies (e.g., antioxidants) to prevent oxidation, unlike sulfonamides or alcohols .

Structural Complexity : Heterocyclic systems (e.g., thiazoles) improve pharmacological activity but complicate synthesis and pharmacokinetics .

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